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molecular formula C7H7N3 B3136799 7-Methylimidazo[1,2-c]pyrimidine CAS No. 425615-33-4

7-Methylimidazo[1,2-c]pyrimidine

Cat. No. B3136799
M. Wt: 133.15 g/mol
InChI Key: GRUOYAPDMGXDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06914065B2

Procedure details

A stirred mixture of bromoacetaldehyde diethyl acetal (3.43 ml, 22.1 mmol) in concentrated hydrobromic acid (1.1 ml) and water (1.1 ml) was heated at reflux under nitrogen for 2 h, then poured into ethanol (57 ml). The solution was neutralised to pH 7 with solid sodium hydrogen carbonate, then filtered. To the filtrate was added 4-amino-6-methylpyrimidine (1.0063 g, 9.22 mmol) and the mixture was stirred at room temperature for 30 min then at 60° C. for 19 h. After allowing to cool, the solvent was removed in vacuo and the residue was purified by flash chromatography (silica gel, 5-10% MeOH/CH2CO2) to give 0.5071 g (41%) of the title compound: 1H NMR (360 MHz, CDCl3) δ 2.54 (3H, s), 7.33 (1H, s), 7.59 (1H, s), 7.62 (1H, d, J 1.2 Hz), 8.96 (1H, s); MS (ES+) m/z 134 [M+H]+.
Quantity
3.43 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.0063 g
Type
reactant
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
C(OC(O[CH2:8][CH3:9])CBr)C.C(O)C.C(=O)([O-])O.[Na+].[NH2:18][C:19]1[CH:24]=[C:23]([CH3:25])[N:22]=[CH:21][N:20]=1>Br.O>[CH3:25][C:23]1[N:22]=[CH:21][N:20]2[CH:8]=[CH:9][N:18]=[C:19]2[CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.43 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
1.1 mL
Type
solvent
Smiles
Br
Name
Quantity
1.1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
57 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
1.0063 g
Type
reactant
Smiles
NC1=NC=NC(=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
at 60° C. for 19 h
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, 5-10% MeOH/CH2CO2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=2N(C=N1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.5071 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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